Cas no 31697-10-6 (1H-Pyrazole-4-carboxylicacid, 3-hydrazinyl-5-methyl-, ethyl ester, hydrochloride (1:1))

1H-Pyrazole-4-carboxylicacid, 3-hydrazinyl-5-methyl-, ethyl ester, hydrochloride (1:1) structure
31697-10-6 structure
Product Name:1H-Pyrazole-4-carboxylicacid, 3-hydrazinyl-5-methyl-, ethyl ester, hydrochloride (1:1)
Numero CAS:31697-10-6
MF:C7H13ClN4O2
MW:220.656719923019
CID:312517
PubChem ID:2775616
Update Time:2025-04-19

1H-Pyrazole-4-carboxylicacid, 3-hydrazinyl-5-methyl-, ethyl ester, hydrochloride (1:1) Proprietà chimiche e fisiche

Nomi e identificatori

    • 1H-Pyrazole-4-carboxylicacid, 3-hydrazinyl-5-methyl-, ethyl ester, hydrochloride (1:1)
    • ethyl 3-hydrazinyl-5-methyl-1H-pyrazole-4-carboxylate,chloride
    • 1H-pyrazole-4-carboxylic acid, 3-hydrazino-5-methyl-, chloride, ethyl ester
    • ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate hydrochloride
    • Ethyl 3-hydrazino-5-methyl-1H-pyrazole-4-carboxylate monohydrochloride
    • ethyl 3-hydrazinyl-5-methyl-1H-pyrazole-4-carboxylate
    • NSC-518313
    • 3-Hydrazino-5-methyl-1H-pyrazole-4-carboxylic acid ethyl ester hydrochloride salt (1
    • ethyl 5-hydrazinyl-3-methyl-1H-pyrazole-4-carboxylate hydrochloride
    • NSC518313
    • 31697-10-6
    • NS00084375
    • AKOS015966607
    • ethyl 5-hydrazino-3-methyl-1H-pyrazole-4-carboxylate hydrochloride
    • Inchi: 1S/C7H12N4O2.ClH/c1-3-13-7(12)5-4(2)10-11-6(5)9-8;/h3,8H2,1-2H3,(H2,9,10,11);1H
    • Chiave InChI: MIVXLCHQGQNODO-UHFFFAOYSA-N
    • Sorrisi: Cl.O(CC)C(C1C(NN)=NNC=1C)=O

Proprietà calcolate

  • Massa esatta: 220.07289
  • Massa monoisotopica: 220.073
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 4
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 4
  • Complessità: 187
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 93Ų

Proprietà sperimentali

  • Densità: 1.332
  • Punto di ebollizione: 384.9°Cat760mmHg
  • Punto di infiammabilità: 186.6°C
  • PSA: 93.03
Fornitori consigliati
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinta Yudi Pharmaceutical Technology Co., Ltd.